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Compound of Interest

Compound Name: Montelukast nitrile

Cat. No.: B032453

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable process for the synthesis of Montelukast
nitrile, a key intermediate in the production of the asthma and allergy medication Montelukast.
The protocols outlined below are based on established chemical transformations and have
been optimized for efficiency and scalability.

Overview of the Synthetic Strategy

The synthesis of Montelukast nitrile, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-
quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-
methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a multi-step process. The
strategy focuses on the convergent synthesis of two key fragments followed by their coupling
and subsequent conversion to the nitrile.

The overall workflow for the scalable production of Montelukast nitrile is depicted below.
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[ (E)-1-(3-(2~(7-chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol Coupling and Nitrile Formation

Click to download full resolution via product page
Caption: Experimental workflow for Montelukast nitrile synthesis.

Experimental Protocols
Synthesis of Key Intermediates

This protocol describes the synthesis of the core diol intermediate.

Materials:

e (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
¢ Methylmagnesium bromide solution (3M in diethyl ether)

e Anhydrous Cerium(lll) chloride

e Anhydrous Tetrahydrofuran (THF)

o Toluene

e Saturated agueous ammonium chloride solution

o Ethyl acetate
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e Brine
e Anhydrous sodium sulfate
Procedure:

e Suspend anhydrous cerium(lll) chloride (1.5 equivalents) in anhydrous THF under an inert
atmosphere (e.g., argon or nitrogen).

e Cool the suspension to 0°C in an ice bath.

e Slowly add methylmagnesium bromide solution (3.0 equivalents) to the suspension while
maintaining the temperature at 0°C.

¢ Stir the mixture at 0°C for 1-2 hours.

e In a separate flask, dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-
hydroxypropyl)benzoate (1.0 equivalent) in anhydrous toluene.

» Add the solution of the starting ester to the Grignard reagent mixture dropwise at 0°C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the
reaction progress by TLC or HPLC.

e Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of
saturated aqueous ammonium chloride solution.

o Extract the aqueous layer with ethyl acetate (3 x volumes).
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude diol intermediate.

» Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethyl acetate/hexanes).

Scalable Synthesis of Montelukast Nitrile

This protocol details the conversion of the diol intermediate to Montelukast nitrile.
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Materials:

2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol (Diol
Intermediate)

¢ Methanesulfonyl chloride (MsCI)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
o 1-(Mercaptomethyl)cyclopropaneacetonitrile

e Sodium hydride (NaH) or another suitable base

¢ Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
e Anhydrous N,N-Dimethylformamide (DMF)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Procedure:

o Mesylation of the Diol Intermediate:

o Dissolve the diol intermediate (1.0 equivalent) in anhydrous DCM or THF under an inert
atmosphere.

o Cool the solution to 0°C.
o Add triethylamine or DIPEA (1.2 equivalents).

o Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the
temperature at 0°C.

o Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or HPLC until the starting material
is consumed.
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o Wash the reaction mixture with saturated agqueous sodium bicarbonate solution and then
with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude mesylate. Use this intermediate immediately in the next step
without further purification.

e Thiolation to form Montelukast Nitrile:

o In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5
equivalents) in anhydrous DMF under an inert atmosphere.

o Cool the suspension to 0°C.

o Add a solution of 1-(mercaptomethyl)cyclopropaneacetonitrile (1.2 equivalents) in
anhydrous DMF dropwise.

o Sitir the mixture at 0°C for 30 minutes to form the sodium thiolate.

o Add a solution of the crude mesylate from the previous step in anhydrous DMF to the
thiolate suspension at 0°C.

o Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC
or HPLC.

o Upon completion, carefully quench the reaction by the slow addition of water.
o Extract the aqueous layer with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to yield the crude Montelukast nitrile.

o Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes) to obtain pure Montelukast nitrile.

Data Presentation
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Visualization of Montelukast's Mechanism of Action

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the

cysteinyl leukotriene CysLT1 receptor.[1] Cysteinyl leukotrienes (LTCa, LTD4, LTE4) are potent

inflammatory mediators released from various cells, including mast cells and eosinophils.[1]

These leukotrienes bind to CysLT receptors on airway smooth muscle cells and other pro-

inflammatory cells, leading to bronchoconstriction, increased vascular permeability, and

eosinophil recruitment.[2][3] Montelukast competitively blocks the binding of cysteinyl

leukotrienes to the CysLT1 receptor, thereby inhibiting the inflammatory cascade.[2]
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The signaling pathway initiated by cysteinyl leukotriene binding to the CysLT1 receptor, a G-
protein coupled receptor (GPCR), involves the activation of the Gqg/11 pathway.[4] This leads to
the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the
release of intracellular calcium (Ca?*), and DAG activates protein kinase C (PKC).[5][6] This
signaling cascade ultimately results in the physiological responses associated with asthma and
allergic rhinitis. Montelukast, by blocking the receptor, prevents these downstream signaling
events.
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Caption: Mechanism of action of Montelukast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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